(5-Methyl-1-benzothiophen-3-YL)acetonitrile
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Description
“(5-Methyl-1-benzothiophen-3-YL)acetonitrile” is a chemical compound with the molecular formula C11H9NS . It has an average mass of 187.261 Da and a monoisotopic mass of 187.045563 Da .
Synthesis Analysis
The synthesis of benzothiophene derivatives, such as “(5-Methyl-1-benzothiophen-3-YL)acetonitrile”, has been studied extensively. One method involves the one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . Another method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Methyl-1-benzothiophen-3-YL)acetonitrile” are not detailed in the sources retrieved, benzothiophene derivatives are known to undergo various chemical reactions. For instance, they can participate in aryne reactions with alkynyl sulfides .Physical And Chemical Properties Analysis
“(5-Methyl-1-benzothiophen-3-YL)acetonitrile” has a molecular formula of C11H9NS and an average mass of 187.261 Da . More specific physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the sources retrieved .Future Directions
While specific future directions for “(5-Methyl-1-benzothiophen-3-YL)acetonitrile” are not mentioned in the sources retrieved, research into benzothiophene derivatives is ongoing. For instance, sulfone derivatives of benzothiophenes have been developed for use in super-resolution fluorescence microscopy . This suggests that “(5-Methyl-1-benzothiophen-3-YL)acetonitrile” and similar compounds may have potential applications in various scientific fields.
properties
IUPAC Name |
2-(5-methyl-1-benzothiophen-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLULFXAPBEUDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353370 |
Source
|
Record name | (5-METHYL-1-BENZOTHIOPHEN-3-YL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1-benzothiophen-3-YL)acetonitrile | |
CAS RN |
23799-59-9 |
Source
|
Record name | (5-METHYL-1-BENZOTHIOPHEN-3-YL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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